molecular formula C23H28N2O3 B5064606 2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol

2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol

Cat. No. B5064606
M. Wt: 380.5 g/mol
InChI Key: RXXRCNLSKXFCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol, also known as GBR 12909, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in scientific research.

Scientific Research Applications

2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol 12909 has been extensively studied for its potential applications in scientific research. It is primarily used as a dopamine reuptake inhibitor, which means it blocks the reabsorption of dopamine into presynaptic neurons, leading to an increase in dopamine levels in the synaptic cleft. This property has made this compound 12909 a valuable tool in studying the role of dopamine in various physiological and pathological processes.

Mechanism of Action

2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol 12909 acts as a selective dopamine reuptake inhibitor, blocking the dopamine transporter (DAT) and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in enhanced dopamine signaling. This compound 12909 has been shown to have a higher affinity for DAT than other dopamine reuptake inhibitors, making it a valuable tool in studying the role of dopamine in various physiological and pathological processes.
Biochemical and Physiological Effects
This compound 12909 has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine levels in the striatum, which is involved in motor control and reward processing. This compound 12909 has also been shown to increase dopamine levels in the prefrontal cortex, which is involved in executive function and decision-making. Additionally, this compound 12909 has been shown to increase locomotor activity in animals, indicating its potential as a psychostimulant.

Advantages and Limitations for Lab Experiments

2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol 12909 has several advantages as a tool in scientific research. It is highly selective for DAT, making it a valuable tool in studying the role of dopamine in various physiological and pathological processes. Additionally, this compound 12909 has a higher affinity for DAT than other dopamine reuptake inhibitors, making it a more potent tool. However, this compound 12909 also has some limitations. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, this compound 12909 has been shown to have some off-target effects, which can complicate its use in certain experiments.

Future Directions

There are several future directions for research on 2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol 12909. One area of interest is its potential as a treatment for Parkinson's disease. This compound 12909 has been shown to increase dopamine levels in the striatum, which is affected in Parkinson's disease. Additionally, this compound 12909 has been shown to have neuroprotective effects in animal models of Parkinson's disease. Another area of interest is its potential as a tool in studying the role of dopamine in addiction. This compound 12909 has been shown to increase locomotor activity in animals, indicating its potential as a psychostimulant. Further research is needed to fully understand the potential applications of this compound 12909 in scientific research.

Synthesis Methods

2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol 12909 can be synthesized through a multistep process involving the reaction of piperazine with benzofuran-2-carboxaldehyde and 3-methoxybenzylchloride. The resulting intermediate is then reduced with sodium borohydride to yield the final product, this compound 12909. The synthesis process has been optimized over the years, resulting in high yields and purity of the compound.

properties

IUPAC Name

2-[4-(1-benzofuran-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-27-21-7-4-5-18(13-21)15-25-11-10-24(16-20(25)9-12-26)17-22-14-19-6-2-3-8-23(19)28-22/h2-8,13-14,20,26H,9-12,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXRCNLSKXFCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2CCO)CC3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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